molecular formula C5H12N2O4 B1266431 Propylhydrazine oxalate CAS No. 6340-91-6

Propylhydrazine oxalate

Cat. No.: B1266431
CAS No.: 6340-91-6
M. Wt: 164.16 g/mol
InChI Key: ATXLENZWWDUZLH-UHFFFAOYSA-N
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Description

Propylhydrazine oxalate is a useful research compound. Its molecular formula is C5H12N2O4 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50979. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tumorigenicity Studies

  • Tumor Induction in Mice : Propylhydrazine oxalate has been studied for its tumorigenic potential. Research on n-butyl- and n-propylhydrazine hydrochlorides, compounds similar to this compound, demonstrated their ability to induce lung tumors in mice. These findings are significant given the widespread use of substituted hydrazines in various environmental settings (Nagel, Shimizu, & Tóth, 1975).

  • Investigating Chemical Structures and Tumor Relationships : Further studies on different hydrazine derivatives, including propylhydrazine, have been conducted to understand their structure-activity relationship in tumorigenesis. Such research helps in deciphering the mechanisms of action of these chemicals and their potential impact on health (Tóth, Nagel, & Patil, 1980).

Oxidative Stress and Toxicity Studies

  • Erythrocyte Oxidative Stress : Studies involving phenylhydrazine, a compound related to this compound, have explored its effects on oxidative stress in erythrocytes. This research provides insights into the red cell aging mechanisms and how these compounds can induce oxidative damage (Shahal et al., 1991).

  • Toxicity in Liver Cells : The cellular toxicity of hydrazine derivatives has been evaluated in studies involving primary rat hepatocytes. Such research is crucial for understanding the acute toxicity mechanisms of these compounds, particularly in relation to oxidative stress and cellular damage (Hussain & Frazier, 2002).

Chemical Synthesis and Environmental Applications

  • Synthesis from Rocket Propellant : this compound and related compounds have been synthesized from rejected liquid rocket propellant, demonstrating an innovative approach to recycling and repurposing hazardous materials. This method not only presents a viable solution for waste management but also indicates the potential commercial value of these synthesized products (Mu, Yang, & Zhang, 2018).

  • Degradation of Environmental Contaminants : Research on the degradation of herbicides like propazine, which structurally resemble this compound, highlights the potential of using sulfate radicals for environmental cleanup. This process is important for reducing contamination in agricultural settings and ensuring food safety (Lutze et al., 2015).

Safety and Hazards

Propylhydrazine oxalate is classified as having acute toxicity, both oral (Category 4, H302) and dermal (Category 4, H312). It is harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for Propylhydrazine oxalate are not mentioned in the search results, there are ongoing developments in the understanding and treatment of conditions related to oxalate, a component of this compound . These include new therapies based on RNA interference and further clinical trials for promising therapeutics .

Biochemical Analysis

Biochemical Properties

Propylhydrazine oxalate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the metabolism of oxalate. These interactions can lead to the formation of reactive intermediates that may affect cellular functions. This compound also interacts with proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may disrupt mitochondrial function, leading to changes in ATP production and oxidative stress. Additionally, this compound can impact the absorption and utilization of essential minerals such as calcium and magnesium, further influencing cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, inhibiting or activating their activity. For example, it may inhibit oxalate oxidase, leading to an accumulation of oxalate within cells. This inhibition can result in oxidative stress and damage to cellular components. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, potentially altering its effects on cellular functions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions. At higher doses, this compound can cause toxic effects, including oxidative stress, disruption of cellular metabolism, and damage to vital organs. Threshold effects have been observed, where a certain dosage level leads to significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which play key roles in the breakdown and utilization of oxalate. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

oxalic acid;propylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXLENZWWDUZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212817
Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56884-75-4, 6340-91-6
Record name Hydrazine, propyl-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56884-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, propyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6340-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, propyl-, oxalate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylhydrazine oxalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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